

A Comparative Guide to VCP/p97 Inhibitors: CB-5339 vs. NMS-873

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For Researchers, Scientists, and Drug Development Professionals

Valosin-containing protein (VCP), also known as p97, has emerged as a critical regulator of protein homeostasis, making it a compelling target for therapeutic intervention in oncology and other diseases. Its inhibition disrupts cellular processes essential for cancer cell survival, such as the unfolded protein response (UPR) and ubiquitin-dependent protein degradation. This guide provides a detailed, data-driven comparison of two prominent VCP/p97 inhibitors: **CB-5339**, a second-generation clinical-stage compound, and NMS-873, a potent, selective allosteric inhibitor.

At a Glance: Kev Differences

| Feature | CB-5339 | NMS-873 | |
|----------------------------------|---|---|--|
| Mechanism of Action | ATP-competitive inhibitor of the D2 ATPase domain.[1] | Allosteric inhibitor binding to a site spanning the D1 and D2 domains.[2] | |
| Biochemical Potency (IC50) | <30 nM[3] | 30 nM[4] | |
| Cellular Potency (HCT-116, IC50) | 0.7 μΜ[3] | 0.4 μΜ | |

Data Presentation: A Quantitative Comparison



The following table summarizes the key quantitative data for **CB-5339** and NMS-873, providing a direct comparison of their potency in both biochemical and cellular assays.

| Inhibitor | Assay Type | Target | IC50 Value | Cell Line | Reference |
|----------------|-------------|-------------------|------------|-----------|-----------|
| CB-5339 | Biochemical | VCP/p97 ATPase | <30 nM | - | [3] |
| Cell Viability | - | 0.7 μΜ | HCT-116 | [3] | |
| NMS-873 | Biochemical | VCP/p97 ATPase | 30 nM | - | [4] |
| Cell Viability | - | 0.4 μΜ | HCT-116 | | |

Mechanism of Action and Downstream Effects

CB-5339 is an orally bioavailable, second-generation inhibitor that targets the D2 ATPase domain of VCP/p97.[1] By competing with ATP for binding, it prevents the hydrolysis necessary for VCP/p97's function in ubiquitin-dependent protein degradation.[1] This leads to an accumulation of poly-ubiquitinated proteins and triggers the endoplasmic reticulum (ER) stress response, ultimately inducing apoptosis in cancer cells.[3]

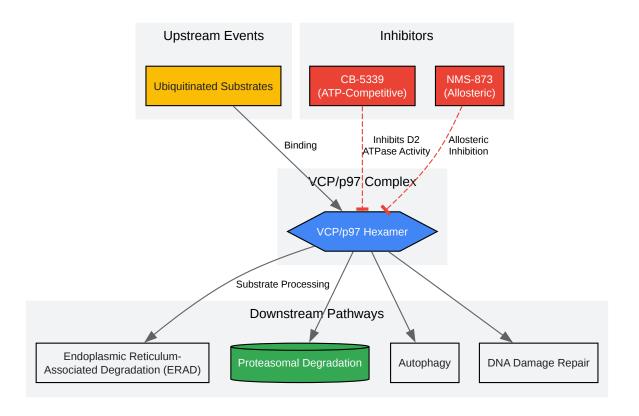
NMS-873, in contrast, is a potent and selective allosteric inhibitor of VCP/p97.[2][4] It binds to a distinct site that spans the D1 and D2 domains, a mechanism that confers high selectivity over other ATPases.[2] This allosteric inhibition also leads to the accumulation of poly-ubiquitinated proteins and activation of the unfolded protein response, culminating in cancer cell death.[4]

Both inhibitors have been shown to induce the accumulation of poly-ubiquitinated proteins, a hallmark of VCP/p97 inhibition. Treatment of AML cells with **CB-5339** resulted in a dose-dependent increase in polyubiquitinated proteins at concentrations of 0.4 μ M and higher.[3] Similarly, NMS-873 treatment induces a clear, dose-dependent accumulation of polyubiquitinated proteins.

Signaling Pathways and Experimental Workflow

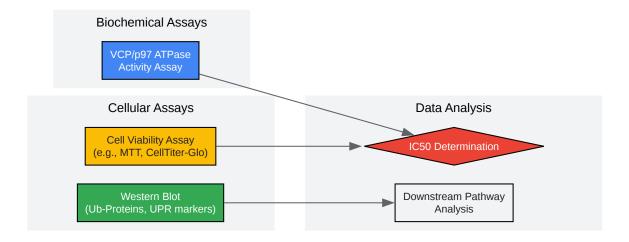
To visualize the cellular processes affected by VCP/p97 inhibition and the general workflow for evaluating these inhibitors, the following diagrams are provided.





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Caption: VCP/p97 Signaling Pathway and Points of Inhibition.





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Caption: General Experimental Workflow for VCP/p97 Inhibitor Evaluation.

Experimental Protocols VCP/p97 ATPase Activity Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro ATPase activity of VCP/p97 and the inhibitory effects of compounds like **CB-5339** and NMS-873. A common method is a bioluminescence-based assay that measures the amount of ATP remaining after the enzymatic reaction.

Materials:

- Purified recombinant VCP/p97 protein
- Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)
- ATP solution
- CB-5339 and NMS-873 stock solutions (in DMSO)
- ATP detection reagent (e.g., Kinase-Glo®)
- 96-well or 384-well white, opaque plates

Procedure:

- Prepare serial dilutions of the inhibitors (CB-5339 and NMS-873) in the assay buffer.
- In a multi-well plate, add the purified VCP/p97 enzyme to each well, except for the noenzyme control wells.
- Add the diluted inhibitors or DMSO (vehicle control) to the respective wells.
- Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.



- Initiate the reaction by adding a specific concentration of ATP to all wells.
- Incubate the reaction at 37°C for a set period (e.g., 60-90 minutes).
- Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control
 and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay for HCT-116 cells - Generic Protocol)

This protocol outlines a general procedure for assessing the effect of VCP/p97 inhibitors on the viability of HCT-116 human colon cancer cells using the MTT assay.

Materials:

- HCT-116 cells
- Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
- CB-5339 and NMS-873 stock solutions (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well clear flat-bottom plates

Procedure:

- Seed HCT-116 cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of CB-5339 and NMS-873 in complete culture medium.



- Remove the existing medium from the cells and add the medium containing the different concentrations of inhibitors or vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

Conclusion

Both **CB-5339** and NMS-873 are potent inhibitors of VCP/p97 with distinct mechanisms of action. NMS-873's allosteric inhibition offers high selectivity, while **CB-5339** represents a second-generation, orally bioavailable ATP-competitive inhibitor with clinical potential. The choice between these inhibitors will depend on the specific research question, with NMS-873 being an excellent tool for dissecting the specific roles of VCP/p97 due to its selectivity, and **CB-5339** being more relevant for translational studies aiming to mimic a clinical setting. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their cellular effects.

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